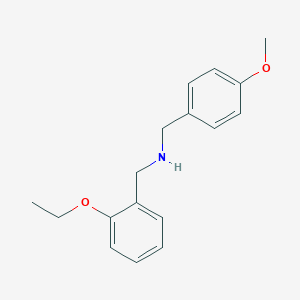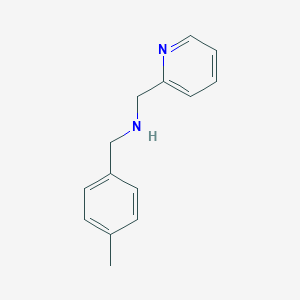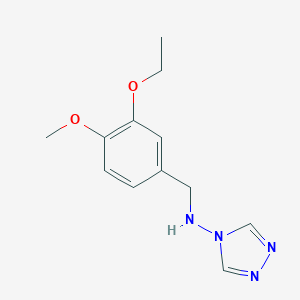![molecular formula C15H15Cl2N3O2S2 B276769 3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA](/img/structure/B276769.png)
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA involves multiple steps. The primary synthetic route includes the reaction of 2,5-dichloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Chemical Reactions Analysis
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields.
Scientific Research Applications
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways.
Comparison with Similar Compounds
3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA can be compared with other similar compounds, such as:
- 4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide
- 4-[({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H15Cl2N3O2S2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H15Cl2N3O2S2/c16-11-3-6-13(17)14(9-11)20-15(23)19-8-7-10-1-4-12(5-2-10)24(18,21)22/h1-6,9H,7-8H2,(H2,18,21,22)(H2,19,20,23) |
InChI Key |
OMVVSUZHQSGHDW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)
